molecular formula C14H19NO4S B1458484 1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858249-74-7

1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B1458484
CAS RN: 1858249-74-7
M. Wt: 297.37 g/mol
InChI Key: MOQMRUUXAWZSDP-UHFFFAOYSA-N
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Description

The compound “1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is substituted with a carboxylic acid group at the 4-position and a sulfonyl group at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The sulfonyl group attached to the piperidine ring would likely contribute to the compound’s polarity and could impact its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The sulfonyl group might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxylic acid and the sulfonyl group would likely make the compound polar and could affect its solubility in different solvents .

Scientific Research Applications

Applications in Anticancer Research

A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate them as anticancer agents. The synthesis involved multiple steps, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and leading to various propanamide compounds. The resulting compounds showed promising anticancer activities, with certain derivatives demonstrating strong potential as anticancer agents compared to the reference drug doxorubicin, indicating their significance in anticancer research (Rehman et al., 2018).

Role in Medicinal Chemistry

Another study highlighted the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry. The research synthesized two novel series of sulfonyl hydrazone with piperidine derivatives and evaluated their antioxidant and anticholinesterase activities. The compounds exhibited significant biological activities, showcasing the potential of sulfonyl hydrazones with piperidine derivatives in therapeutic applications (Karaman et al., 2016).

properties

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-4-2-3-5-13(11)10-20(18,19)15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQMRUUXAWZSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
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1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

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